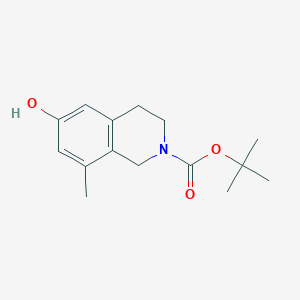
tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: This step may involve the use of tert-butyl chloride and a base such as potassium carbonate.
Hydroxylation and Carboxylation: These functional groups can be introduced through selective oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carboxylate group to an alcohol using LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, aryl halides, and strong bases like NaH (Sodium hydride).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated or arylated isoquinolines.
Aplicaciones Científicas De Investigación
tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl and methyl groups.
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the hydroxy and methyl groups.
8-Methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl and hydroxy groups.
Uniqueness
The presence of the tert-butyl, hydroxy, and methyl groups in tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl 6-hydroxy-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-7-12(17)8-11-5-6-16(9-13(10)11)14(18)19-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3 |
Clave InChI |
XCFYMMVVRXUULH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)

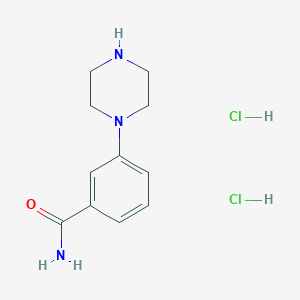

![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
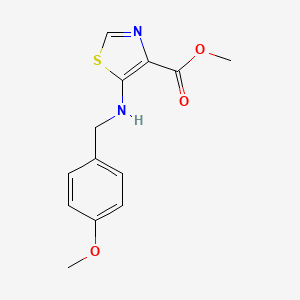


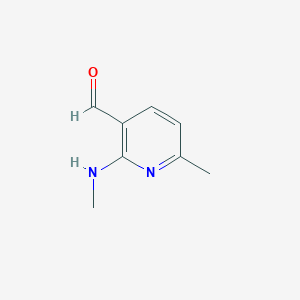
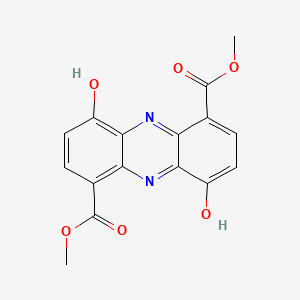
![1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B11767702.png)
